Cas no 132313-08-7 (3-Pyridinemethanamine,alpha-2-propenyl-,(R)-(9CI))

3-Pyridinemethanamine,alpha-2-propenyl-,(R)-(9CI) structure
132313-08-7 structure
Product name:3-Pyridinemethanamine,alpha-2-propenyl-,(R)-(9CI)
CAS No:132313-08-7
MF:C9H12N2
MW:148.204981803894
CID:1020753

3-Pyridinemethanamine,alpha-2-propenyl-,(R)-(9CI) Chemical and Physical Properties

Names and Identifiers

    • 3-Pyridinemethanamine,alpha-2-propenyl-,(R)-(9CI)
    • (1R)-1-(3-Pyridinyl)-3-buten-1-amine
    • (R)-1-(3-methoxyphenyl)ethanamine hydrochloride
    • (R)-1-(3-METHOXYPHENYL)ETHYLAMINE hydrochloride
    • (R)-1-(3-METHOXYPHENYL)ETHYLAMINE-HCl
    • (R)-1-(3-pyridyl)buten-3-ylamine
    • AK133437
    • B-1920
    • CTK8E1396
    • KB-144696
    • (1R)-1-Pyridin-3-ylbut-3-en-1-amine
    • 132313-08-7
    • (1R)-1-(PYRIDIN-3-YL)BUT-3-EN-1-AMINE
    • EN300-6843294
    • (R)-1-(3-Pyridinyl)-3-butene-1-amine
    • (R)-1-Pyridin-3-yl-but-3-enylamine
    • MFCD14580824
    • Inchi: 1S/C9H12N2/c1-2-4-9(10)8-5-3-6-11-7-8/h2-3,5-7,9H,1,4,10H2/t9-/m1/s1
    • InChI Key: RZGASQMKKMRHBR-SECBINFHSA-N
    • SMILES: N[C@@H](C1C=NC=CC=1)CC=C

Computed Properties

  • Exact Mass: 148.100048391g/mol
  • Monoisotopic Mass: 148.100048391g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 123
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 38.9Ų

3-Pyridinemethanamine,alpha-2-propenyl-,(R)-(9CI) Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6843294-1.0g
(1R)-1-(pyridin-3-yl)but-3-en-1-amine
132313-08-7
1g
$1057.0 2023-05-29
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1578507-100mg
(R)-1-(pyridin-3-yl)but-3-en-1-amine
132313-08-7 98%
100mg
¥24412.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1578507-2.5g
(R)-1-(pyridin-3-yl)but-3-en-1-amine
132313-08-7 98%
2.5g
¥50740.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1578507-250mg
(R)-1-(pyridin-3-yl)but-3-en-1-amine
132313-08-7 98%
250mg
¥20412.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1578507-500mg
(R)-1-(pyridin-3-yl)but-3-en-1-amine
132313-08-7 98%
500mg
¥26617.00 2024-08-09
Enamine
EN300-6843294-0.5g
(1R)-1-(pyridin-3-yl)but-3-en-1-amine
132313-08-7
0.5g
$1014.0 2023-05-29
Enamine
EN300-6843294-0.1g
(1R)-1-(pyridin-3-yl)but-3-en-1-amine
132313-08-7
0.1g
$930.0 2023-05-29
Enamine
EN300-6843294-10.0g
(1R)-1-(pyridin-3-yl)but-3-en-1-amine
132313-08-7
10g
$4545.0 2023-05-29
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1578507-1g
(R)-1-(pyridin-3-yl)but-3-en-1-amine
132313-08-7 98%
1g
¥27747.00 2024-08-09
Enamine
EN300-6843294-2.5g
(1R)-1-(pyridin-3-yl)but-3-en-1-amine
132313-08-7
2.5g
$2071.0 2023-05-29

Additional information on 3-Pyridinemethanamine,alpha-2-propenyl-,(R)-(9CI)

Introduction to 3-Pyridinemethanamine, alpha-2-propenyl-,(R)-(9CI) and Its Significance in Modern Chemical Research

The compound CAS no. 132313-08-7, identified as 3-Pyridinemethanamine, alpha-2-propenyl-,(R)-(9CI), represents a fascinating molecule with a rich structural framework that has garnered considerable attention in the field of chemical biology and pharmaceutical innovation. This enantiomerically pure amine, characterized by its pyridine core and allyl substituent, serves as a versatile scaffold for the development of novel therapeutic agents. The unique stereochemistry of the (R)-configuration at the chiral center enhances its potential as a building block in synthetic chemistry, particularly in the design of biologically active molecules.

Recent advancements in medicinal chemistry have highlighted the importance of chiral auxiliaries and catalysts in the synthesis of enantiomerically pure compounds. The (R)-isomer of 3-Pyridinemethanamine, alpha-2-propenyl-,(9CI), exemplifies how structural modifications can influence pharmacokinetic properties, binding affinity, and overall efficacy in drug candidates. Studies have demonstrated that pyridine derivatives exhibit remarkable potential in modulating various biological pathways, making them indispensable in the quest for new treatments for neurological disorders, cardiovascular diseases, and infectious illnesses.

The structural motif of 3-Pyridinemethanamine, alpha-2-propenyl-,(9CI), incorporates an allyl group that can participate in diverse chemical reactions, including Michael additions, cross-coupling reactions, and hydrogenation processes. These reactions are pivotal in constructing complex molecular architectures essential for drug discovery. The pyridine ring itself is a well-documented pharmacophore, contributing to interactions with biological targets such as enzymes and receptors. Its presence in this compound not only enhances solubility but also facilitates hydrogen bonding interactions, which are critical for drug-receptor binding.

In the realm of synthetic methodologies, the preparation of enantiomerically pure amine derivatives remains a formidable challenge. However, recent innovations in asymmetric synthesis have made significant strides in overcoming these hurdles. The synthesis of 3-Pyridinemethanamine, alpha-2-propenyl-,(R)-(9CI), involves sophisticated catalytic systems that ensure high enantioselectivity and yield. Transition metal-catalyzed reactions, such as those employing palladium or rhodium complexes, have been particularly effective in constructing the desired stereocenter with minimal racemization.

The applications of this compound extend beyond academic research; it holds promise for industrial-scale pharmaceutical production. The ability to efficiently synthesize and purify such enantiomerically pure intermediates is crucial for large-scale manufacturing processes. Furthermore, the growing interest in green chemistry has spurred the development of more sustainable synthetic routes that minimize waste and hazardous byproducts. The use of biocatalysts or enzymatic methods to produce 3-Pyridinemethanamine, alpha-2-propenyl-,(R)-(9CI), aligns with these principles by offering an environmentally benign alternative to traditional chemical synthesis.

Research into the biological activity of 3-Pyridinemethanamine, alpha-2-propenyl-,(9CI), has revealed intriguing insights into its potential therapeutic applications. Preclinical studies have suggested that derivatives of this compound may exhibit inhibitory effects on enzymes implicated in inflammation and oxidative stress pathways. These findings are particularly relevant given the increasing recognition of such pathways as key contributors to chronic diseases. Moreover, computational modeling has been instrumental in predicting how structural modifications might enhance binding affinity or selectivity for specific biological targets.

The integration of computational chemistry with experimental techniques has revolutionized drug discovery pipelines. By leveraging high-throughput screening (HTS) data and molecular docking simulations, researchers can rapidly identify promising candidates for further investigation. In this context, 3-Pyridinemethanamine, alpha-2-propenyl-,(R)-(9CI), serves as a valuable scaffold for generating libraries of compounds that can be screened for biological activity. This approach not only accelerates the discovery process but also reduces the reliance on empirical trial-and-error methods.

The role of analytical chemistry in characterizing these complex molecules cannot be overstated. Advanced spectroscopic techniques such as NMR spectroscopy and mass spectrometry provide critical information about molecular structure and purity. These tools are essential for ensuring that synthesized compounds meet stringent quality standards before advancing to preclinical testing. Additionally, chromatographic methods like HPLC (high-performance liquid chromatography) enable efficient purification and isolation of target compounds from reaction mixtures.

Future directions in the study of 3-Pyridinemethanamine, alpha-2-propenyl-,(9CI), may explore its potential as a precursor for more complex drug candidates or as a tool compound in biochemical assays. The development of novel synthetic strategies will continue to drive innovation in this field, enabling access to increasingly sophisticated molecular architectures. As our understanding of biological systems grows more nuanced, so too will our ability to design molecules that interact with them with high precision.

Recommend Articles

Recommended suppliers
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Changfu Chemical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Changfu Chemical Co., Ltd.